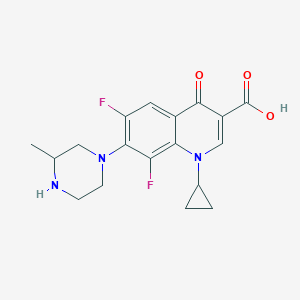
Levofloxacin N-oxide
説明
Levofloxacin N-oxide is an inactive metabolite of the antibiotic levofloxacin . It is also a degradation product of levofloxacin that is formed through exposure to daylight or hydrogen peroxide . Levofloxacin N-oxide does not exhibit significantly genotoxic risks .
Chemical Reactions Analysis
Levofloxacin N-oxide is formed as a degradation product of Levofloxacin when exposed to daylight or hydrogen peroxide . Levofloxacin N-oxide concentrations reached up to 40% of the initial levofloxacin concentration during ozonation at pH 10 .
科学的研究の応用
Electrochemical Detection and Sensing
Levofloxacin N-oxide (LEV-N) has been studied for its electrochemical properties, particularly in the context of sensor development. Researchers have explored various electrode materials to enhance the sensitivity and selectivity of LEV-N detection. Notable findings include:
- Reduced Graphene Oxide (RGO) and Carbon Nanotube-Modified Electrodes:
- A study compared RGO and multi-walled carbon nanotube (MWCNT)-modified electrodes for detecting LEV-N. The RGO-based sensor exhibited significantly higher currents compared to MWCNT-modified and unmodified electrodes. This enhanced sensitivity makes RGO a promising material for electrochemical detection of LEV-N.
- Researchers have investigated factors affecting LEV-N degradation efficiency using electrochemical methods. These factors include electrode plates, spacing, current strength, pH, and electrolyte concentration . Understanding these conditions is crucial for optimizing LEV-N detection.
Adsorption and Water Purification
- Graphene Oxide/Chitosan Composite Hydrogels :
- Levofloxacin N-oxide has been adsorbed onto composite hydrogels made from graphene oxide (GO) and chitosan (CS). These hydrogels serve as effective adsorbents for both cationic and anionic dyes in water purification . The composite’s broad-spectrum adsorption capability makes it valuable for environmental remediation.
Simultaneous Detection with Other Compounds
- Ultrathin Graphitic Carbon Nitride Nanosheet-Doped Graphene Oxide (CNNS/GO) :
- Researchers proposed an electroanalytical method for simultaneous detection of acetaminophen (AC) and LEV-N in environmental water using CNNS/GO . This approach demonstrates the potential for LEV-N to be part of multiplexed sensing platforms.
将来の方向性
There have been efforts in line with the development of alternative strategies to effectively treat infections, using a drug repurposing method, as well as a natural treatment approach . Also, researchers have made some progress in the vaccine development over the years . In addition, solid-state engineering has become a promising approach to improving the stability and potency of antibiotics . These could be potential future directions for Levofloxacin N-oxide.
作用機序
Target of Action
Levofloxacin, the parent compound of Levofloxacin N-oxide, primarily targets two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are type II topoisomerases, each with unique functions . DNA gyrase is involved in DNA replication, transcription, and repair, while topoisomerase IV plays a crucial role in partitioning replicated chromosomal DNA during bacterial cell division .
Mode of Action
Levofloxacin exerts its antimicrobial effects by inhibiting the supercoiling activity of bacterial DNA gyrase and topoisomerase IV . This inhibition prevents the relaxation of positively supercoiled DNA that is required for normal transcription and replication . As a result, DNA replication and transcription are halted, leading to bacterial cell death .
Biochemical Pathways
The parent compound levofloxacin is known to interfere with the dna replication and division process in bacteria . By inhibiting DNA gyrase and topoisomerase IV, Levofloxacin disrupts the normal cell cycle, leading to cell death .
Pharmacokinetics
Levofloxacin is widely distributed throughout the body, with a mean volume of distribution of 1.1 L/kg . It penetrates well into most body tissues and fluids . Approximately 80% of Levofloxacin is eliminated as unchanged drug in the urine through glomerular filtration and tubular secretion . The average apparent total body clearance of Levofloxacin ranges from 8.64-13.56 L/h, and its renal clearance ranges from 5.76-8.52 L/h . The pharmacokinetics of Levofloxacin N-oxide may be similar, but specific studies are needed to confirm this.
Result of Action
The primary result of Levofloxacin’s action is the death of bacterial cells . By inhibiting key enzymes involved in DNA replication and cell division, Levofloxacin prevents bacteria from proliferating, leading to their eventual death . The effects of Levofloxacin N-oxide on molecular and cellular levels are expected to be similar, but specific studies are needed to confirm this.
Action Environment
The action of Levofloxacin can be influenced by various environmental factors. For instance, the presence of salt competing species in the aqueous phase can seriously hamper the uptake of Levofloxacin . Moreover, the degradation of Levofloxacin in aqueous solution can be achieved using advanced oxidation processes . The influence of environmental factors on the action, efficacy, and stability of Levofloxacin N-oxide may be similar, but specific studies are needed to confirm this.
特性
IUPAC Name |
(2S)-7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O5/c1-10-9-27-17-14-11(16(23)12(18(24)25)8-21(10)14)7-13(19)15(17)20-3-5-22(2,26)6-4-20/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLAUMUQGRQERL-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151865 | |
| Record name | Levofloxacin N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117678-38-3 | |
| Record name | Levofloxacin N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117678383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levofloxacin N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVOFLOXACIN N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE0E2O42UC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Levofloxacin N-oxide and how is it related to Levofloxacin?
A1: Levofloxacin N-oxide is a known impurity found in Levofloxacin drug substances and products. [] It is a product of Levofloxacin oxidation and is often detected during stability studies of Levofloxacin formulations. [, ] While Levofloxacin is a broad-spectrum antibiotic used to treat various bacterial infections, the pharmacological activity of Levofloxacin N-oxide is significantly less studied. []
Q2: How is Levofloxacin N-oxide metabolized and excreted in a biological system?
A3: While specific details about Levofloxacin N-oxide's metabolism are limited in the provided research, a study in Rhesus monkeys provides insights into the metabolic pathway of Levofloxacin. [] In this study, Levofloxacin N-oxide was identified as a minor metabolite of Levofloxacin, suggesting its potential formation within a biological system. The major route of excretion for total radioactivity (primarily attributed to Levofloxacin and its metabolites) was through urine (57-86%), with a minor fraction excreted in feces (7.4-14.7%). [] This information suggests that Levofloxacin N-oxide, if formed in vivo, might be subjected to similar metabolic pathways and excretion routes as Levofloxacin.
Q3: What analytical methods are used to identify and quantify Levofloxacin N-oxide?
A4: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a commonly employed technique for identifying and quantifying Levofloxacin N-oxide. [, ] This method allows for the separation and detection of Levofloxacin N-oxide from Levofloxacin and other potential impurities in a sample. [] The use of mass spectrometry provides accurate mass measurements, aiding in the unambiguous identification of the compound. []
Q4: What is the significance of studying impurities like Levofloxacin N-oxide in pharmaceutical development?
A5: Understanding the formation, characteristics, and potential effects of impurities like Levofloxacin N-oxide is crucial in pharmaceutical development for several reasons. [] Firstly, impurities can impact the safety and efficacy of the drug product. Even in small amounts, impurities can potentially contribute to toxicity or reduce the drug's effectiveness. Secondly, characterizing impurities is essential for regulatory compliance. Regulatory agencies require strict control and monitoring of impurities in drug substances and products to ensure patient safety. Lastly, studying impurities can provide valuable insights into the degradation pathways of the drug substance, which can be helpful in developing stable formulations and ensuring the long-term quality of the drug product.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



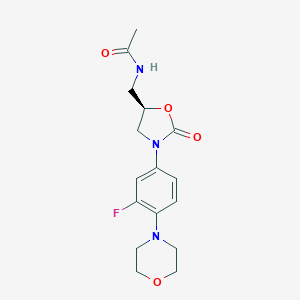
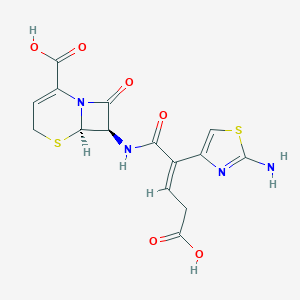
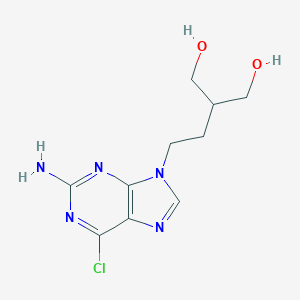
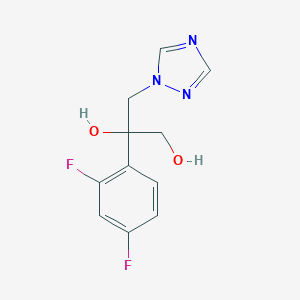
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B193911.png)
